molecular formula C10H9ClN2O B13126497 1-(3-Chloroquinoxalin-2-yl)ethanol

1-(3-Chloroquinoxalin-2-yl)ethanol

Cat. No.: B13126497
M. Wt: 208.64 g/mol
InChI Key: GZLOKLREOHQLQE-UHFFFAOYSA-N
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Description

1-(3-Chloroquinoxalin-2-yl)ethanol is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroquinoxalin-2-yl)ethanol typically involves the reaction of 3-chloroquinoxaline with an appropriate alcohol under controlled conditions. One common method involves the nucleophilic substitution reaction of 3-chloroquinoxaline with ethanol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroquinoxalin-2-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoxaline ketones or aldehydes.

    Reduction: Formation of quinoxaline amines.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

1-(3-Chloroquinoxalin-2-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The chloro group and ethanol moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroquinoxaline: Another chloro-substituted quinoxaline with similar chemical properties.

    3-Chloroquinoxaline: A precursor in the synthesis of 1-(3-Chloroquinoxalin-2-yl)ethanol.

    Quinoxaline-2-carboxylic acid: A quinoxaline derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both a chloro group and an ethanol moiety, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

1-(3-chloroquinoxalin-2-yl)ethanol

InChI

InChI=1S/C10H9ClN2O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-6,14H,1H3

InChI Key

GZLOKLREOHQLQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N=C1Cl)O

Origin of Product

United States

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